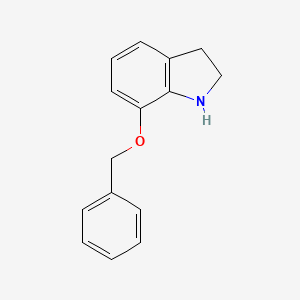

7-(Benzyloxy)indoline

Description

Significance of Indoline (B122111) and Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, and its reduced form, indoline, are cornerstones of medicinal chemistry. nih.govnih.govresearchgate.net These frameworks are present in numerous natural products, alkaloids, and pharmacologically active agents. nih.govbohrium.com The versatility of the indole scaffold allows for interactions with a wide range of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This has led to the development of indole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. nih.govbohrium.comresearchgate.net

In the realm of organic synthesis, indole and indoline derivatives are highly valued as versatile building blocks. chim.it Their electron-rich nature facilitates a variety of chemical transformations, allowing for the construction of complex molecular architectures. chim.it The development of novel synthetic methodologies for creating and functionalizing the indole core is an active area of research, with a growing emphasis on greener and more efficient processes. ijpsjournal.comopenmedicinalchemistryjournal.comresearchgate.net

| Pharmacological Activity | Examples of Investigated Targets/Mechanisms | References |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition, kinase inhibition, apoptosis induction | nih.govbohrium.comijpsjournal.com |

| Antimicrobial & Antiviral | Inhibition of biofilm formation, disruption of viral entry/replication | nih.govnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways | nih.govbohrium.comacs.org |

| Central Nervous System (CNS) Active | Interaction with neurotransmitter receptors | bohrium.comresearchgate.net |

Historical Context of Benzyloxy-Substituted Indole/Indoline Research

The introduction of a benzyloxy group onto the indole or indoline scaffold has been a strategic approach in medicinal chemistry for several reasons. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the more reactive hydroxyl group. chemshuttle.com Research into benzyloxy-substituted indoles dates back several decades, with early work focusing on their synthesis and the subsequent debenzylation to obtain the corresponding hydroxyindoles. rsc.org

For instance, the synthesis of 5- and 6-benzyloxyindoles was explored as a route to the corresponding hydroxyindoles. rsc.org Over the years, interest in benzyloxy-substituted indoles has expanded due to their own intrinsic biological activities and their utility as key intermediates in the synthesis of more complex molecules. kzoo.edunih.gov For example, 4-benzyloxyindole (B23222) has been utilized as a crucial intermediate in the synthesis of certain cytotoxic marine natural products. kzoo.edu Furthermore, the presence of a benzyloxy group has been shown to be critical for the selective inhibition of enzymes like monoamine oxidase-B (MAO-B), highlighting the group's role in modulating pharmacological activity. nih.gov

Scope and Objectives of Current Academic Investigation

Current research on 7-(benzyloxy)indoline and its indole counterpart, 7-(benzyloxy)-1H-indole, is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. A significant area of investigation is its application as an antivirulence agent. Studies have shown that 7-benzyloxyindole (B21248) can inhibit the formation of biofilms and hyphae in the pathogenic yeast Candida albicans. nih.gov It has also been found to attenuate the virulence of Staphylococcus aureus by repressing the expression of virulence genes. researchgate.net

In synthetic chemistry, 7-(benzyloxy)indole serves as a versatile starting material for the preparation of a variety of derivatives. For example, it can be formylated to produce 7-(benzyloxy)-1H-indole-3-carbaldehyde, an intermediate for bioactive molecules targeting the central nervous system and inflammatory pathways. chemshuttle.com It is also used in the synthesis of compounds like (R)-3-(2-aminopropyl)-7-benzyloxyindole. researchgate.net The benzyloxy group in these compounds can be removed via hydrogenolysis, providing access to the corresponding 7-hydroxyindole (B18039) derivatives for further functionalization. chemshuttle.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20289-27-4 | chemshuttle.comnih.govbldpharm.com |

| Molecular Formula | C15H13NO | nih.gov |

| Molecular Weight | 223.27 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | chemshuttle.com |

| Melting Point | 90-95 °C | chemshuttle.com |

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDYUMKWGMYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564696 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191730-78-6 | |

| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy Indoline and Its Derivatives

Strategies for the Construction of the 7-(Benzyloxy)indoline Core

The construction of the this compound core can be approached through several synthetic routes. One common method involves the Leimgruber-Batcho indole (B1671886) synthesis, starting from a substituted nitrotoluene. For instance, 7-benzyloxy-1H-indole can be prepared from 3-benzyloxy-2-nitrotoluene. researchgate.net Another strategy involves the dehydrogenation or oxidation of the corresponding indoline (B122111) (2,3-dihydroindole) to form the indole ring. researchgate.net The synthesis of the precursor, 7-benzyloxyindole (B21248), has been achieved in 25 steps from the commercially available compound. researchgate.net

Protection and Deprotection Strategies of Indole Nitrogen (e.g., Boc group)

To facilitate selective modifications at other positions of the indole ring and prevent unwanted side reactions at the indole nitrogen, protection strategies are often employed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various reaction conditions and its straightforward removal. smolecule.com

The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This protection is crucial for subsequent reactions such as hydroxymethylation and benzyloxylation.

Deprotection of the N-Boc group can be accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukresearchgate.net Other methods for deprotection include the use of silica (B1680970) gel in refluxing toluene, which has been shown to be effective for N-Boc protected indoline. researchgate.net Notably, selective deprotection methods have been developed. For instance, NaBH₄ in ethanol (B145695) can selectively deprotect N-Boc-imidazoles and pyrazoles while leaving N-Boc-indoles intact. arkat-usa.org

Table 1: Protection and Deprotection of Indole Nitrogen

| Reaction | Reagents and Conditions | Notes |

|---|---|---|

| Protection (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP), Solvent (e.g., THF, Acetonitrile) | High yields and mild conditions. fishersci.co.uk |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent | Common and effective method. fishersci.co.uk |

| Deprotection (Silica Gel) | Silica gel, Refluxing toluene | Effective for N-Boc indoline. researchgate.net |

| Selective Deprotection | NaBH₄, Ethanol | Selectively deprotects some N-Boc heterocycles, leaving N-Boc indole untouched. arkat-usa.org |

Regioselective Functionalization at the 7-Position via Benzyloxy Group Introduction

The introduction of a benzyloxy group at the 7-position of the indole or indoline core is a key step in the synthesis of this compound and its derivatives. This is often achieved through the O-alkylation of a 7-hydroxyindole (B18039) intermediate with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base like potassium carbonate. orgsyn.org The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (B52724) under reflux conditions. The benzyloxy group serves as a protective group for the hydroxyl functionality and can influence the electronic properties and reactivity of the indole ring.

Recent advancements have focused on the direct C-H functionalization of the indole C7 position. researchgate.net These methods often employ directing groups on the indole nitrogen to guide a metal catalyst, such as rhodium or iridium, to the C7 position for selective functionalization. researchgate.net For example, rhodium-catalyzed C-H functionalization at the C7 position has been achieved with various directing groups, leading to alkenylation and alkylation products in good yields. researchgate.net Another novel approach involves an aluminum chloride-mediated migration of a sulfonyl group from the indole nitrogen to the C-7 position, providing a regioselective synthesis of 7-sulfonyl indoles. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

Many biologically active molecules derived from this compound are chiral, and their therapeutic effects are often enantiomer-specific. nih.gov Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance. rsc.org Stereoselective synthesis aims to produce a single enantiomer directly, while chiral resolution separates a racemic mixture into its constituent enantiomers.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. researchgate.netbhu.ac.in For derivatives of this compound, such as (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole, resolution has been successfully achieved using O,O′-di-p-toluoyl-l-(2R,3R)-tartaric acid. researchgate.net This chiral acid reacts with the racemic amine to form two diastereomeric salts with different solubilities. One diastereomer selectively crystallizes from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base. This method has been shown to yield the (R)-enantiomer with high enantiomeric excess (99.5% e.e.). researchgate.net

Table 2: Chiral Resolution of (±)-3-(2-aminopropyl)-7-benzyloxy-1H-indole

| Resolving Agent | Result | Reference |

|---|

Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. acs.orgresearchgate.net This process combines the selective crystallization of one diastereomer with the in-situ racemization of the undesired enantiomer in the solution phase. For a derivative of this compound, specifically N,N-diethyl-(±)-[3-(N-phthaloyl-2-aminopropanoyl)-1H-indol-7-yloxy]acetamide, CIDR by entrainment has been successfully employed to transform the racemic mixture entirely into the (R)-enantiomer. researchgate.netacs.org This method offers a significant advantage over classical resolution by avoiding the loss of 50% of the material as the unwanted enantiomer.

Advanced Synthetic Reactions Utilizing this compound as a Precursor

The versatility of this compound as a synthetic intermediate is showcased in a variety of advanced chemical reactions. These transformations allow for the targeted modification of the indoline core, leading to the generation of a wide array of novel compounds with potential biological activities. chemshuttle.comsmolecule.com

The functional groups present on the this compound scaffold can be readily interconverted, providing access to a diverse range of derivatives. These interconversions include oxidation, reduction, nucleophilic substitution, acylation, and alkylation reactions.

Oxidation reactions are instrumental in modifying substituents on the indoline ring. For instance, a hydroxymethyl group can be oxidized to a formyl group (an aldehyde) or further to a carboxyl group (a carboxylic acid). evitachem.com These transformations are typically achieved using common oxidizing agents. The resulting aldehydes and carboxylic acids are versatile functional groups that can participate in a wide range of subsequent reactions, such as the formation of imines, hemiacetals, or amides, further expanding the synthetic utility of the this compound framework. evitachem.com The indoline core itself can also undergo oxidation to form the corresponding indole derivatives.

A notable example involves the oxidation of 7-benzyloxymethyl-1H-indole-3-carbaldehyde, where the aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

The benzyloxy group at the 7-position is a key feature of these molecules, and its removal via reduction is a common and crucial synthetic step. This debenzylation is typically accomplished through catalytic hydrogenolysis, a reaction where the compound is treated with hydrogen gas in the presence of a palladium catalyst. chemshuttle.com This process cleaves the benzyl-oxygen bond, yielding the corresponding 7-hydroxyindoline derivative. This transformation is particularly useful as it unmasks a phenolic hydroxyl group, which can then be used for further functionalization. chemshuttle.com

Additionally, other functional groups on the indoline ring can be selectively reduced. For example, a carbonitrile group can be reduced to a primary amine, and a carboxylic acid can be reduced to an alcohol. smolecule.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 7-(Benzyloxy)indole | H₂, Pd/C | 7-Hydroxyindole | Hydrogenolysis |

| 7-Benzyloxymethyl-1H-indole-3-carbaldehyde | Sodium borohydride (B1222165) or Lithium aluminum hydride | 7-Benzyloxymethyl-1H-indole-3-methanol | Reduction |

| (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile | Reducing agents | (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-methanamine | Reduction |

Table 1. Examples of Reduction Reactions.

The this compound scaffold is amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemshuttle.com For instance, in derivatives like 1-Boc-7-benzyloxy-3-bromoindole, the bromine atom at the 3-position is a good leaving group and can be readily displaced by nucleophiles. smolecule.com This allows for the introduction of diverse substituents at this position through various coupling reactions. smolecule.com

Furthermore, the benzyloxymethyl group itself can undergo nucleophilic substitution under specific conditions, providing another avenue for functionalization. evitachem.com The indole nitrogen, particularly after deprotonation, can also act as a nucleophile in substitution reactions. smolecule.com

Acylation and alkylation reactions are fundamental transformations for modifying the nitrogen atom of the indoline ring. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the indole nitrogen allows for chemoselective manipulation at this position. smolecule.com Once protected, the nitrogen can undergo acylation or alkylation to introduce various N-substituted derivatives. smolecule.com The Boc group can then be removed under acidic conditions to yield the free amine, which can participate in further reactions. smolecule.com

Alkylation can also be used to introduce side chains at other positions. For example, the benzyloxypropyl side chain can be introduced via an alkylation reaction using an appropriate alkylating agent like 3-(benzyloxy)propyl bromide in the presence of a base.

| Reaction Type | Reagent(s) | Position of Modification | Purpose |

| Acylation | Acylating agents | Indoline Nitrogen (N1) | Introduction of N-acyl groups |

| Alkylation | Alkylating agents | Indoline Nitrogen (N1) | Introduction of N-alkyl groups |

| Alkylation | 3-(Benzyloxy)propyl bromide, base | Side Chain | Introduction of a benzyloxypropyl side chain |

Table 2. Acylation and Alkylation Reactions.

Cycloaddition and cyclization reactions involving this compound derivatives are powerful strategies for the construction of complex, polycyclic ring systems. nih.govresearchgate.net These reactions often proceed with high stereoselectivity and are instrumental in the synthesis of natural products and their analogues. nih.gov

For instance, Rh(II)-catalyzed reactions of diazoimido indoles derived from this compound can lead to the formation of cycloadducts through the intermediacy of carbonyl ylide dipoles. nih.gov These reactions can be highly diastereoselective. nih.gov Another example is the free radical cyclization of derivatives like 6-benzyloxy-N-t-Boc-3-(chloromethyl)furano[e]indoline, which can yield complex fused ring systems. lookchem.com The polarity of the solvent can play a crucial role in directing the outcome of these radical cyclizations. lookchem.com

Furthermore, intramolecular cyclization of certain this compound derivatives can lead to the formation of tricyclic core structures. researchgate.net The Witkop cyclization is another key transformation used in this context. researchgate.net Visible light-promoted radical cation [4+2] cycloaddition reactions between 2-vinylindoles and conjugated alkenes have also been developed for the synthesis of complex tetrahydrocarbazoles. rsc.org

| Reaction Type | Key Reactants/Conditions | Product Type |

| Rh(II)-catalyzed Cycloaddition | Diazoimido indole derivative | Polycyclic cycloadduct |

| Free Radical Cyclization | Bromo-allylic chloride derivative, AIBN, tributyltin hydride | Fused indoline/quinoline systems |

| Intramolecular Cyclization | N-aryl lactam/succinimide indoline analogs | Tricyclic core structures |

| [4+3] Cycloaddition | 2-Vinylindoles, oxyallyl cations | Cyclohepta[b]indole scaffolds |

| [4+2] Cycloaddition (Diels-Alder) | 2-Vinylindoles, electron-poor alkenes | Tetrahydrocarbazoles |

Table 3. Cycloaddition and Cyclization Reactions.

Metal-Catalyzed and Photoredox Reactions

Metal-catalyzed reactions, including those driven by photoredox catalysis, offer a diverse toolbox for the synthesis and functionalization of indoline derivatives. These methods often proceed under mild conditions with high selectivity.

The reduction of indoles to indolines is a fundamental transformation. While classical methods often employ harsh reagents, palladium-catalyzed reductions have emerged as a milder and more selective alternative. A particularly efficient method involves the reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst, such as Pd(OH)₂/C. organic-chemistry.org This reaction proceeds smoothly at room temperature and is compatible with a variety of functional groups.

The substrate scope of this reduction is broad, and it has been successfully applied to indoles bearing various substituents on the benzene (B151609) ring. For instance, the reduction of N-Boc-7-methoxyindole proceeds in high yield to the corresponding indoline. Given the chemical similarity, it is highly probable that N-Boc-7-(benzyloxy)indole would also be an excellent substrate for this transformation, affording N-Boc-7-(benzyloxy)indoline efficiently. This method is particularly valuable as the tert-butoxycarbonyl (Boc) group is a common protecting group for the indoline nitrogen and can be easily removed under acidic conditions.

Table 3: Palladium-Catalyzed Reduction of N-Boc-Indoles to N-Boc-Indolines organic-chemistry.org

| Entry | Substrate (N-Boc-indole derivative) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Boc-indole | N-Boc-indoline | 96 |

| 2 | N-Boc-5-methoxyindole | N-Boc-5-methoxyindoline | 94 |

| 3 | N-Boc-6-bromoindole | N-Boc-6-bromoindoline | 92 |

Iridium catalysis has enabled novel transformations of indolines, including tandem dehydrogenation/functionalization reactions. These processes allow for the regioselective introduction of substituents at the C-H and N-H bonds of the indoline core. organic-chemistry.org One such reaction involves the iridium-catalyzed tandem dehydrogenation of N-carbamoyl indolines, which leads to the in situ formation of an indole intermediate. acs.org This indole can then participate in further reactions, such as hydroarylation with alkynes or alkenes, to generate C2-functionalized indoles after the loss of the carbamoyl (B1232498) group. acs.org

The applicability of this methodology to 7-substituted indolines is an important consideration. While extensive studies on this compound itself are limited, related research on other substituted indolines provides valuable insights. For example, in ruthenium-catalyzed dehydrogenation, 7-methylindoline (B1589897) exhibited poor reactivity, which was attributed to steric hindrance from the C7-substituent. ias.ac.in This suggests that the steric bulk of the 7-benzyloxy group could similarly influence the efficiency of iridium-catalyzed dehydrogenation processes. However, iridium catalysts have also been successfully employed for the direct C-7 selective C-H alkynylation of indolines, indicating that functionalization at the C7-position is feasible under specific iridium-catalyzed conditions. nih.gov Therefore, the outcome of iridium-catalyzed tandem dehydrogenation of this compound would likely depend on the specific catalyst system and reaction conditions employed.

Nickel/Photoredox Catalyzed Synthesis

A novel and highly regioselective method for synthesizing indoline derivatives has been developed utilizing a dual nickel/photoredox catalytic system. organic-chemistry.orgmit.edunih.gov This approach facilitates the coupling of 2-iodoaniline (B362364) precursors with terminal alkenes in a single step, yielding 3-substituted indoline products with high selectivity. organic-chemistry.orgmit.edunih.gov The mechanism is notable for its use of multiple nickel oxidation states (Ni(0/I/II/III)), where the photoredox catalyst acts as a controlled single-electron transfer agent. organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve the oxidation of Ni(I) to Ni(III), a critical step for the Csp3-N bond-forming reductive elimination. organic-chemistry.orgnih.gov Subsequently, the photoredox catalyst facilitates the reduction of the resulting Ni(I) species back to Ni(0), thus completing the cycle. organic-chemistry.orgnih.gov This dual catalytic system has proven effective for both aliphatic and styrenyl olefins, although internal and disubstituted alkenes are not suitable substrates. organic-chemistry.org Mechanistic studies have confirmed that this process is distinct from a Heck-type pathway. organic-chemistry.org

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters include the use of aryl iodides as the starting material, irradiation with blue LEDs, and the presence of triethylamine. organic-chemistry.org This methodology represents a significant advancement in the synthesis of complex indolines from readily available starting materials. organic-chemistry.orgnih.gov

Table 1: Key Features of Nickel/Photoredox Catalyzed Indoline Synthesis

| Feature | Description | Reference |

| Catalytic System | Dual Nickel and Photoredox Catalysis | organic-chemistry.orgmit.edunih.gov |

| Reactants | 2-Iodoaniline derivatives and terminal alkenes | organic-chemistry.orgmit.edu |

| Product | 3-substituted indolines | organic-chemistry.orgmit.edunih.gov |

| Selectivity | High regioselectivity for 3-substitution | organic-chemistry.orgmit.edunih.gov |

| Key Mechanistic Step | Csp3-N bond formation via reductive elimination from a Ni(III) intermediate | organic-chemistry.orgnih.gov |

| Alkene Scope | Effective for aliphatic and styrenyl terminal alkenes | organic-chemistry.org |

Palladium-Catalyzed Boronic Ester Synthesis

Palladium catalysis is a cornerstone in the synthesis of boronic acid and boronate ester derivatives, which are versatile intermediates in organic synthesis. A notable method involves the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, B₂(OH)₄, in a palladium-catalyzed reaction. nih.gov To circumvent the instability of the resulting carbon-boron bond, these boronic acids are often converted in situ to more stable trifluoroborate or other boronate ester derivatives in good to excellent yields without requiring intermediate workup or isolation. nih.govrsc.org

The Miyaura borylation is a widely used palladium-catalyzed process that converts aryl or alkenyl halides into the corresponding boronic esters. rsc.org This transformation is highly valued for its broad functional group tolerance and its use of commercially available starting materials. rsc.org The catalytic cycle is understood to proceed through a Pd(0)/Pd(II) manifold, involving oxidative addition of the organohalide, transmetalation with a diboron (B99234) reagent, and subsequent reductive elimination. rsc.org

For the synthesis of biaryl compounds, a one-pot, two-step method has been developed that combines palladium-catalyzed borylation with a Suzuki-Miyaura cross-coupling reaction. nih.gov This efficient approach allows for the coupling of two different aryl chlorides without the need to isolate the boronic ester intermediate. nih.govnih.gov Both aryl chlorides and bromides have been shown to be effective substrates, serving as either the borylated precursor or the electrophilic coupling partner. nih.gov

Table 2: Palladium-Catalyzed Boronic Ester Synthesis and Application

| Method | Description | Key Features | Reference |

| Direct Boronic Acid Synthesis | Pd-catalyzed reaction of aryl chlorides with B₂(OH)₄. | In situ conversion to stable boronate esters; avoids isolation of boronic acid. | nih.gov |

| Miyaura Borylation | Pd-catalyzed conversion of aryl/alkenyl halides to boronic esters. | High functional group tolerance; uses common starting materials. | rsc.org |

| One-Pot Borylation/Suzuki-Miyaura Coupling | Sequential borylation and cross-coupling of aryl halides. | Efficient synthesis of biaryls; avoids intermediate isolation. | nih.govnih.gov |

Green Chemistry Approaches in Synthesis (e.g., Grindstone Technique, Continuous Flow Hydrogenation, Metal-Free Electrochemical Methods)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Grindstone Technique

The grindstone technique, a form of mechanochemistry, involves the physical grinding of reactants together in a mortar and pestle, often in the absence of a solvent. journalspub.infochowgules.ac.in This method offers several advantages, including operational simplicity, short reaction times, high product yields, and minimal waste generation. journalspub.inforesearchgate.net It has been successfully applied to a variety of organic transformations, including condensation reactions and the synthesis of heterocyclic compounds like pyrans and indolines. journalspub.inforesearchgate.netmedcraveonline.com For instance, the synthesis of 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole has been achieved in high yields (74-92%) with short reaction times using this solvent-free approach. researchgate.net The technique can sometimes offer superior chemo-, regio-, and stereoselectivity compared to solution-based methods. chowgules.ac.in

Continuous Flow Hydrogenation

Continuous flow hydrogenation has emerged as a safer and more efficient alternative to traditional batch hydrogenation processes, particularly for reactions involving gaseous reagents like hydrogen. vapourtec.comscientific-devices.com.au This technique offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and reduced side reactions. vapourtec.com A key advantage is the ability to use packed-bed catalysts, which can be reused and simplifies product purification. vapourtec.com The synthesis of various indole derivatives has been successfully demonstrated using continuous flow hydrogenation. For example, a series of substituted indole-2-carboxylic acid ethyl esters were prepared via the reductive cyclization of nitro compounds in a continuous flow system. akjournals.comresearchgate.netmdpi.com This method is also scalable; by extending the run time, larger quantities of product can be produced without changing the reactor setup. scientific-devices.com.au

Metal-Free Electrochemical Methods

Electrochemical synthesis offers a powerful and sustainable alternative to traditional redox reactions by using electric current to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgrsc.org This approach is particularly attractive for the synthesis of N-heterocycles. rsc.org For instance, an electrochemical method for the triamination of alkynes has been developed to produce functionalized indolines and indoles. rsc.org This process utilizes TEMPO as a redox catalyst and avoids the use of transition metals and explosive reagents. rsc.org Mechanistic studies suggest the reaction proceeds through the cyclization of a nitrogen-centered radical. rsc.org Other electrochemical methods have been developed for the synthesis of various indole derivatives, including N-hydroxymethylated indoles and polycyclic indoline structures, under mild, metal-free, and external-oxidant-free conditions. researchgate.netacs.org

Table 3: Comparison of Green Chemistry Approaches in Synthesis

| Approach | Principle | Advantages | Example Application | Reference |

| Grindstone Technique | Mechanical grinding of reactants | Solvent-free, short reaction times, high yields, minimal waste | Synthesis of hexahydro-2H-indazoles | journalspub.infochowgules.ac.inresearchgate.net |

| Continuous Flow Hydrogenation | Continuous pumping of reactants over a catalyst bed | Enhanced safety, precise control, scalability, catalyst reusability | Synthesis of indole-2-carboxylic acid esters | vapourtec.comscientific-devices.com.auakjournals.comresearchgate.netmdpi.com |

| Metal-Free Electrochemical Methods | Use of electric current to drive redox reactions | Avoids chemical oxidants/reductants, mild conditions, can be metal-free | Synthesis of functionalized indolines and indoles | acs.orgrsc.orgresearchgate.netacs.org |

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and scalability.

One key aspect is the choice of synthetic route. For instance, a known process for preparing silodosin (B1681671), which involves a 1,5,7-trisubstituted indoline intermediate, utilizes N-acylated indoline as a starting material and involves several steps including bromination, reduction, nitration, nitro reduction, cyanation, and azidation. google.com However, some routes may involve pyrophoric reagents like n-butyllithium, which pose significant challenges for large-scale synthesis due to handling difficulties. google.com

Continuous flow processing is increasingly being considered for industrial-scale synthesis. Continuous flow reactors can enhance control over reaction parameters, leading to improved yield and purity. This is particularly beneficial for hazardous reactions like hydrogenations, where continuous flow can significantly improve the safety profile. vapourtec.comscientific-devices.com.au Instead of using larger reaction vessels for scale-up, the production can be increased by simply running the process for a longer duration. vapourtec.com

The synthesis of intermediates is also a critical consideration. For example, the preparation of 4-benzyloxyindole (B23222) can be achieved from 2-methyl-3-nitrophenol (B1294317) through a multi-step process involving benzylation to form 6-benzyloxy-2-nitrotoluene, followed by condensation and subsequent reduction. orgsyn.org Each step must be optimized for large-scale production, focusing on reagent costs, reaction times, and purification methods.

Purification at an industrial scale often moves away from chromatographic techniques, which are common in the lab, towards more scalable methods like crystallization and distillation. The choice of solvents and reagents must also be evaluated based on cost, availability, and environmental impact.

Table 4: Industrial-Scale Synthesis Considerations

| Consideration | Description | Example | Reference |

| Synthetic Route Selection | Choosing a safe, efficient, and scalable route. | Avoiding pyrophoric reagents like n-BuLi in favor of safer alternatives. | google.com |

| Process Technology | Utilizing technologies like continuous flow processing. | Enhancing reaction control and safety, particularly for hydrogenations. | vapourtec.comscientific-devices.com.au |

| Intermediate Synthesis | Optimizing the production of key starting materials. | Large-scale preparation of precursors like 4-benzyloxyindole. | orgsyn.org |

| Purification Methods | Employing scalable purification techniques. | Favoring crystallization and distillation over chromatography. | N/A |

| Reagent & Solvent Choice | Selecting cost-effective and environmentally friendly materials. | Evaluating the overall process for economic and green viability. | N/A |

Iii. Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 7-(Benzyloxy)indoline, providing detailed information about the proton and carbon environments within the molecule.

The ¹H-NMR spectrum of this compound can be interpreted by analyzing its distinct regions. Data extrapolated from closely related structures, such as 3-(7-(Benzyloxy)indolin-1-yl)propan-1-amine, allows for the assignment of key proton signals. google.com

The five protons of the benzyl (B1604629) group's phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.17 and 7.50 ppm. google.com The two benzylic protons (O-CH₂ -Ph) would present as a characteristic singlet around δ 4.99 ppm. google.com

The three protons on the aromatic portion of the indoline (B122111) ring are expected between δ 6.60 and 6.83 ppm. google.com The protons on the saturated C2 and C3 positions of the indoline ring are predicted to be observed as two triplets, a common pattern for indoline structures. The C3-H₂ triplet would likely appear around δ 3.0-3.2 ppm, and the C2-H₂ triplet would be slightly downfield, around δ 3.5-3.7 ppm, due to its proximity to the nitrogen atom. The N-H proton of the secondary amine would typically appear as a broad singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Indoline C2-H₂ | 3.5-3.7 | Triplet (t) | 2H |

| Indoline C3-H₂ | 3.0-3.2 | Triplet (t) | 2H |

| Indoline NH | Variable | Broad Singlet (br s) | 1H |

| Indoline Ar-H (H4, H5, H6) | 6.60-6.83 | Multiplet (m) | 3H |

| Benzylic CH₂ | ~4.99 | Singlet (s) | 2H |

| Benzyl Ar-H | 7.17-7.50 | Multiplet (m) | 5H |

Data is predicted based on analogous structures and general principles. google.com

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a map of the carbon skeleton. The predicted chemical shifts for the 15 carbon atoms of this compound are based on the typical values for indoline, benzyl ether, and substituted benzene (B151609) moieties.

The aliphatic carbons of the indoline ring (C2 and C3) are expected in the upfield region of the spectrum. The benzylic ether carbon (O-C H₂-Ph) would be found around 70 ppm. The aromatic carbons would reside in the δ 110-160 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Indoline C3 | ~29 |

| Indoline C2 | ~47 |

| Benzylic C H₂ | ~70 |

| Indoline C4 | ~110 |

| Indoline C6 | ~118 |

| Indoline C5 | ~122 |

| Indoline C7a | ~125 |

| Benzyl C (para) | ~127.8 |

| Benzyl C (ortho) | ~127.9 |

| Benzyl C (meta) | ~128.5 |

| Indoline C3a | ~135 |

| Benzyl C (ipso) | ~137 |

| Indoline C7 | ~145 |

Data is predicted based on general principles of ¹³C-NMR spectroscopy.

Two-dimensional NMR experiments are crucial for unambiguously confirming the assignments made in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. researchgate.net Key correlations would include the coupling between the C2 and C3 protons of the indoline ring, confirming their adjacency. It would also reveal the coupling relationships between the protons on the indoline's aromatic ring (H4, H5, and H6). researchgate.net

ROESY (Rotating-Frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is essential for confirming the regiochemistry and conformation. huji.ac.il For this compound, a ROESY spectrum would be expected to show a cross-peak between the benzylic methylene (B1212753) protons (O-CH₂) and the H-6 proton of the indoline ring. This through-space correlation would provide definitive evidence for the 7-position of the benzyloxy substituent. huji.ac.ilcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps in structural confirmation. For this compound (C₁₅H₁₅NO), the calculated exact molecular weight is 225.1154 g/mol .

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely show characteristic losses. A prominent fragmentation pathway would be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation would involve the loss of the entire benzyloxy group. The indoline ring itself can undergo characteristic cleavages. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 225 | [M]⁺ (Molecular Ion) |

| 134 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data is predicted based on common fragmentation patterns of benzyl ethers and indolines.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would exhibit several characteristic absorption bands.

The N-H stretch of the secondary amine in the indoline ring is expected as a moderate, sharp peak around 3300-3400 cm⁻¹. The C-O-C stretching vibration of the ether linkage would appear in the 1250-1270 cm⁻¹ region. The spectrum would also show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the saturated portion of the indoline ring and the benzylic methylene would be observed just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (Ar-O-CH₂) | Stretch | 1250 - 1270 |

Data is predicted based on characteristic IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic rings. researchgate.net

Unsubstituted indoline typically shows absorption maxima around 240 nm and 290 nm. The presence of the benzyloxy group, which acts as a chromophore, would be expected to cause a slight bathochromic (red) shift in these absorption bands. The spectrum would likely display a strong absorption band (λₘₐₓ) in the range of 280-310 nm, attributable to the conjugated π-system of the benzyloxy-substituted benzene ring of the indoline core.

Table 5: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~290 - 310 |

| π → π* | ~240 - 250 |

Data is predicted based on the electronic properties of indoline and benzyloxy chromophores.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical method for investigating the chiral properties of molecules. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light, which is essential for characterizing the secondary structure of macromolecules like proteins and nucleic acids. nih.govplos.org In the context of small organic molecules, CD spectroscopy is instrumental in determining the presence and conformation of chiral centers.

For a molecule to be CD active, it must be chiral. While this compound itself is not chiral, derivatives of this scaffold can be. For instance, the introduction of a stereocenter, such as in the synthesis of (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, necessitates stereochemical confirmation. CD spectroscopy would be a critical tool in such cases to confirm the enantiomeric purity and absolute configuration of the chiral derivative. The technique provides information on the conformation of chiral molecules in solution, which can be affected by photoisomerization or other external stimuli, leading to significant shifts in the CD spectrum. researchgate.net

Although specific CD spectral data for this compound is not available in the reviewed literature, the application of this technique would be paramount for any of its chiral derivatives to confirm their stereochemical integrity.

Surface Morphology and Microstructural Analysis

Microscopy techniques are vital for understanding the macroscopic and microscopic morphology of chemical compounds and their effects on biological systems.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of surface topography. While SEM data for this compound itself is not detailed in the provided research, the closely related compound 7-benzyloxyindole (B21248) has been studied for its biological activities, where SEM was crucial for analysis.

| Compound | Application | Observed Morphological Effect (via SEM) | Reference |

|---|---|---|---|

| 7-Benzyloxyindole | Anti-biofilm activity against C. albicans | Effectively inhibited hyphal formation, leading to reduced biofilm integrity. | nih.govresearchgate.net |

| 5-(Benzyloxy)indole | Corrosion inhibition of mild steel | Analysis of the protective film formed on the steel surface. | researchgate.net |

Confocal Laser Scanning Microscopy (CLSM) is an advanced fluorescence imaging technique that allows for the creation of three-dimensional reconstructions of samples by acquiring images from thin optical slices. bitesizebio.com This method is particularly useful for visualizing the complex architecture of biological samples like biofilms. bitesizebio.comcnilaser.com

| Compound | System Studied | Key Findings from 3D-CLSM | Reference |

|---|---|---|---|

| 7-Benzyloxyindole | Candida albicans biofilm | Significantly reduced biofilm biomass, average thickness, and cellular density. Untreated biofilms were dense and thick, while treated biofilms were sparse and thin. | nih.govresearchgate.net |

Thermal Analysis Techniques (e.g., Thermogravimetric/Differential Thermal Analysis for Purity Assessment)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or its modern equivalent, Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and purity of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature between a sample and a reference as a function of temperature, revealing phase transitions and thermal decomposition events. nist.govresearchgate.net

Specific TGA or DTA data for this compound were not found in the search results. However, these analyses are standard for its derivatives, particularly in pharmaceutical development. For example, the L-arginine salt of a complex derivative, (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, was characterized using both TGA and DSC. google.comgoogle.com The TGA thermogram helps identify weight loss events, such as the loss of solvent or decomposition, while the DSC thermogram indicates melting points, crystallization events, and other thermal transitions. google.comgoogle.com Such analyses are crucial for determining the thermal stability, decomposition profile, and purity of a compound. evitachem.com

| Technique | Information Obtained | Relevance to this compound and Derivatives | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass loss versus temperature. | Determines thermal stability and decomposition temperatures. Used to characterize salts of complex derivatives. | researchgate.netgoogle.comgoogle.com |

| Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) | Measures heat flow versus temperature. | Identifies melting point, purity, and phase transitions. Used to characterize salts of complex derivatives. | google.comgoogle.comresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous confirmation of a molecule's structure, including bond lengths, bond angles, and crystal packing.

While the specific crystal structure of this compound has not been published, data from closely related indole (B1671886) derivatives provide valuable insight into the expected structural features. For instance, the crystal structure of 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole reveals that the tolyl ring is oriented nearly perpendicular to the indole ring system, and the indole nitrogen atom shows a slight pyramidalization. researchgate.net In another example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate was found to crystallize in a triclinic system, with the indole ring being nearly planar. These studies indicate that the bulky benzyloxy group significantly influences the molecular packing in the crystal lattice. researchgate.net For any new derivative, X-ray crystallography would be essential for unambiguous structural confirmation.

| Parameter | Inferred Value | Reference for Analogy |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | |

| Space Group | P2₁/c or P-1 | |

| Indole Ring Planarity | Mean deviation <0.02 Å | |

| Orientation of Benzyl Group | Significant dihedral angle relative to the indole plane. | researchgate.net |

Iv. Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of a molecule.

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry, providing a foundational approach to approximate the many-electron Schrödinger equation. arxiv.org This method is often employed as a starting point for more complex calculations to determine the optimized, lowest-energy geometry of a molecule. arxiv.org The process involves iteratively solving equations until self-consistency is achieved for the electron density and energy. uni-muenchen.de

For molecules like 7-(Benzyloxy)indoline, HF calculations, often combined with a basis set such as STO-6G or 6-311++G(d,p), can predict key structural parameters like bond lengths and angles. arxiv.orgresearchgate.net The optimization process seeks the conformation with the minimum energy, which is crucial for understanding the molecule's stability and reactivity. arxiv.org While specific Hartree-Fock optimized geometry data for this compound is not detailed in the available research, this computational approach is standard for indole (B1671886) derivatives and other heterocyclic compounds. researchgate.netcolab.ws The resulting optimized structure is essential for subsequent calculations, including electronic properties and molecular docking simulations.

Table 1: Key Parameters in Hartree-Fock Calculations

| Parameter | Description | Relevance |

|---|---|---|

| Basis Set | A set of mathematical functions used to represent the electronic wave function (e.g., 6-311++G(d,p)). | Determines the accuracy of the calculation. Larger basis sets provide more accurate results but are computationally more expensive. researchgate.net |

| SCF Convergence | Self-Consistent Field (SCF) is the iterative process used in HF. Convergence is reached when the energy and density matrix values between cycles are negligible. uni-muenchen.de | Ensures that a stable electronic state solution has been found. |

| Optimized Geometry | The 3D arrangement of atoms corresponding to the lowest energy state on the potential energy surface. | Represents the most stable structure of the molecule, which is used for predicting other properties. arxiv.org |

| Total Energy | The total electronic energy of the molecule in its optimized state, reported in Atomic Units (A.U.). uni-muenchen.de | Allows for the comparison of the stability of different isomers or conformations. |

Molecular hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) properties. Molecules with high β values are of significant interest for applications in optoelectronics and photonics. The estimation of β is often performed using quantum chemical methods, such as Density Functional Theory (DFT) or Hartree-Fock, through a finite-field approach. tandfonline.com

The magnitude of hyperpolarizability is associated with intramolecular charge transfer (ICT), which occurs when electron density moves from an electron-donating group to an electron-accepting group through a conjugated π-electron system. tandfonline.com While specific calculations for this compound are not available in the cited literature, studies on similar molecules with donor-π-acceptor frameworks show that substituents can significantly enhance NLO properties. researchgate.net For instance, the presence of a benzyloxy group can improve NLO characteristics compared to benchmark chromophores without it. researchgate.net The calculated hyperpolarizability (β₀) of a compound is often compared to that of a standard reference molecule like urea (B33335) to assess its potential for NLO applications. tandfonline.comtandfonline.com

Table 2: Key Concepts in Nonlinear Optical (NLO) Properties

| Term | Definition | Significance |

|---|---|---|

| Polarizability (α) | The measure of how easily the electron cloud of an atom or molecule is distorted by an external electric field. | A fundamental electronic property influencing intermolecular interactions. tandfonline.com |

| Hyperpolarizability (β) | The second-order response of a molecule to a strong applied electric field, responsible for effects like second-harmonic generation. | A large β value is a primary indicator of a material's potential for NLO applications. tandfonline.comresearchgate.net |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from a donor part to an acceptor part within the same molecule, typically through a π-conjugated bridge. | ICT is a key mechanism for generating high molecular hyperpolarizability. tandfonline.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A small HOMO-LUMO gap often correlates with higher polarizability and reactivity. tandfonline.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or surfaces.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a compound might interact with a biological target.

For 7-benzyloxyindole (B21248) (7BOI), a structural analog of this compound, molecular docking studies have been performed to investigate its interaction with virulence factors in Staphylococcus aureus. researchgate.net These studies are part of an effort to identify novel antivirulence compounds. researchgate.net The docking analysis helps to elucidate the binding mode and the specific amino acid residues involved in the interaction, providing a basis for the compound's biological activity. researchgate.net For example, docking studies on other indole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of target enzymes. researchgate.netnih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, they are effectively used to study the adsorption of molecules onto surfaces.

While no studies were found for this compound, extensive research on its isomer, 5-(Benzyloxy)indole (5BI), demonstrates the utility of this method. researchgate.netrjpbcs.comnajah.edu MC simulations were used to investigate the adsorption of 5BI on a mild steel Fe (110) surface in the context of corrosion inhibition. researchgate.netrjpbcs.com The simulations identify the most stable, low-energy adsorption configuration of the inhibitor molecule on the surface. rjpbcs.comnajah.edu The outputs include the total energy of the system and the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal surface. najah.edu A high negative value for adsorption energy suggests a strong and spontaneous adsorption process, which can involve both physical and chemical adsorption mechanisms. researchgate.netnajah.edu

Data sourced from a study on 5-(Benzyloxy)indole, an isomer of this compound. najah.edu

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.

MD simulations are often used to complement molecular docking studies by assessing the stability of a predicted ligand-receptor complex over time. For 7-benzyloxyindole (7BOI), MD simulations indicated that its binding to target receptors in S. aureus was extremely stable. researchgate.net Similarly, MD simulations of other benzyloxy-substituted indole derivatives complexed with enzymes like pancreatic lipase (B570770) have been used to confirm that the ligand remains stably bound in the active site, often characterized by a low root-mean-square deviation (RMSD) of the complex over the simulation time. researchgate.netnih.gov These simulations provide crucial insights into the durability of the ligand-target interactions at an atomic level. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

The exploration of the this compound scaffold and its analogs in drug discovery has been significantly accelerated by the use of theoretical and computational methods. In silico approaches, which encompass a range of computer-based techniques, are instrumental in predicting how the chemical structure of a compound relates to its biological activity. These methods allow researchers to rationalize experimental results, guide the design of new molecules with improved potency and selectivity, and prioritize synthetic efforts, thereby saving time and resources.

Computational chemistry and molecular modeling serve as powerful tools for elucidating the structure-activity relationships (SAR) of compounds derived from the this compound core. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics (MD) simulations are routinely employed to understand the intricate interactions between these ligands and their biological targets.

QSAR studies, for instance, aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. For scaffolds related to indoles, such as β-carbolines, researchers have used computational methods to calculate molecular descriptors like the heat of formation, partition coefficient (log P), molar refractivity, and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). derpharmachemica.com These descriptors help in understanding the structural requirements for activity and in designing more potent molecules. derpharmachemica.com

Molecular docking is another cornerstone of in silico SAR prediction. This technique predicts the preferred orientation of a molecule when bound to a receptor's active site. uneb.br For indole-based compounds, docking studies have been crucial in understanding their mechanism of action. For example, in the development of indole glyoxylamides as pancreatic lipase inhibitors, molecular docking was used to place the compounds into the enzyme's active site, revealing key interactions and guiding the incorporation of various benzyloxy functionalities to enhance activity. researchgate.net Similarly, docking studies on arylthioindole derivatives targeting tubulin showed that binding involved the formation of a hydrogen bond between the indole moiety and the amino acid Thr179, with the phenyl group occupying a hydrophobic pocket. csic.es

Pharmacophore modeling and 3D-QSAR are used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These models are built from a set of active molecules and can then be used to screen virtual libraries for new compounds with the desired activity profile. mdpi.com

Furthermore, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug discovery. nih.gov Computational models can estimate properties like blood-brain barrier penetration, P-glycoprotein substrate potential, and inhibition of cytochrome P450 enzymes, helping to flag potential liabilities before extensive synthesis and testing. nih.govambeed.com For instance, in a study of indole-donepezil like hybrids, in silico predictions were used to assess whether the designed compounds met the requirements for brain penetration. nih.gov

A practical application of these principles can be seen in the SAR studies of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which act as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov Researchers synthesized a series of analogs with different substituents on the benzyloxy ring and evaluated their activity. nih.gov The findings highlight how computational metrics like the calculated LogP (cLogP) and Lipophilic Efficiency (LiPE) correlate with experimental activity, guiding the selection of optimal substituents. nih.gov

The data below illustrates the SAR for a series of racemic 7-benzyloxy analogs, demonstrating the impact of substitutions on potency (EC50) and efficacy (Emax) at the human S1P1 receptor. nih.gov

Table 1: In Silico and In Vitro SAR Data for Racemic (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Analogs nih.gov

| Compound | R1 Substituent | R2 Substituent | hS1P1 EC50 (nM) | Emax (%) | cLogP | Lipophilic Efficiency (LiPE) |

| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |

| 18 | CF3 | 1-isopropoxy | Data not available | Data not available | Data not available | Data not available |

| 19 | CN | 2-isopropoxy | Data not available | Data not available | Data not available | Data not available |

Note: This table is based on data presented in the cited research. nih.gov The study points to compounds 18 and 19 as having preferable motifs based on lipophilic efficiency, underscoring the utility of in silico metrics in lead optimization. Full data for all compounds was not available in the source.

In another study focused on multi-target-directed ligands for Alzheimer's disease, in silico predictions were crucial for evaluating drug-likeness. nih.gov Hydrazide hydrazone derivatives containing indole scaffolds, including a 5-(benzyloxy)-3-methyl-1H-indole fragment, were assessed for their ability to cross the blood-brain barrier and their potential as P-glycoprotein (P-gp) substrates. nih.gov

Table 2: Predicted ADME Properties for Selected Indole-Based Hybrids nih.gov

| Compound | Blood-Brain Barrier (BBB) Prediction | P-gp Substrate Prediction |

| 3a | + | + |

| 3c | + | + |

| 3d | + | - |

| 3e | + | + |

| 3i | + | + |

| 3l | +/- | - |

| 3m | - | - |

| 3o | + | - |

| 3p | + | + |

| 5a | + | + |

| 5f | + | + |

| 5g | - | Data not available |

| 5j | - | Data not available |

| 5k | - | Data not available |

| 5l | + | + |

Note: This table is adapted from the cited study. nih.gov Prediction results are qualitative (+: likely, +/-: borderline, -: unlikely). Such predictions are vital for prioritizing compounds for further development.

V. Biological and Pharmacological Research of 7 Benzyloxy Indoline and Analogues

General Biological Activities of Indole (B1671886) and Indoline (B122111) Scaffolds

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in medicinal chemistry due to its presence in a vast array of bioactive natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net Compounds containing the indole nucleus exhibit a wide spectrum of pharmacological activities. rjpn.org Research has identified these activities to include antimicrobial, anti-inflammatory, anticancer, antiviral (including anti-HIV), antioxidant, and analgesic properties. nih.govrjpn.org

The versatility of the indole framework allows it to interact with a multitude of biological targets, making it a key building block in drug discovery. researchgate.netresearchgate.net Many well-known pharmaceuticals, such as the anti-migraine drug sumatriptan (B127528) and the cholesterol-lowering agent fluvastatin, are based on this scaffold. nih.govresearchgate.net Similarly, the indoline scaffold, which is a reduced form of indole, is also a core component of various biologically active compounds. nih.gov The broad bioactivity of these scaffolds underscores their importance in the development of novel therapeutic agents. researchgate.net

Antimicrobial and Antivirulence Properties

Indole and its derivatives have demonstrated significant antimicrobial properties. nih.govrjpn.org Beyond direct antimicrobial action (killing the pathogen), these compounds are increasingly studied for their antivirulence properties. nih.govnih.gov Antivirulence strategies aim to disarm pathogens by inhibiting virulence factors, such as toxin production or biofilm formation, without affecting the pathogen's viability. nih.govresearchgate.net This approach is considered a promising strategy to combat infections as it may impose less selective pressure for the development of drug resistance compared to traditional antibiotics. nih.gov

Studies have shown that indole derivatives, including 7-(Benzyloxy)indoline, can attenuate the virulence of various pathogens. nih.govnih.gov For instance, this compound has been shown to reduce the production of virulence factors in Staphylococcus aureus and inhibit quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria. nih.govbohrium.com This antivirulence activity makes these compounds attractive candidates for developing new approaches to manage bacterial and fungal infections. nih.gov

Antifungal Activity (e.g., against Candida albicans)

A significant area of research for indole derivatives is their antifungal activity, particularly against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov C. albicans is a major cause of candidiasis, and its ability to form drug-resistant biofilms presents a serious clinical challenge. nih.govnih.gov

This compound has been identified as an effective agent against C. albicans. nih.govresearchgate.net Notably, its activity is not primarily based on killing the fungal cells (fungicidal) or inhibiting their growth (fungistatic) in their planktonic (free-floating) state. Instead, it exerts its effect by targeting key virulence traits, namely biofilm and hyphal formation. nih.govresearchgate.net

Inhibition of Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which adhere to surfaces. frontiersin.org This mode of growth renders pathogens less susceptible to antimicrobial agents and the host immune system. conicet.gov.ar this compound has been shown to be a potent inhibitor of C. albicans biofilm formation. nih.govlogosbio.com

Research has demonstrated that 7-benzyloxyindole (B21248) at a concentration of 0.02 mM can significantly reduce C. albicans biofilm formation without affecting the growth of planktonic cells. nih.gov In studies on fluconazole-resistant C. albicans, 7-benzyloxyindole at 0.1 mM was found to reduce biofilm biomass by approximately 94% and metabolic viability by 88%. researchgate.net

| Concentration | Effect on Biofilm | Effect on Planktonic Cells | Reference |

|---|---|---|---|

| 0.02 mM | Significant reduction in biofilm formation | No effect | nih.gov |

| 0.1 mM | ~94% reduction in biomass (fluconazole-resistant strain) | No effect | researchgate.net |

| 0.1 mM / 0.5 mM | 88% and 96% reduction in metabolic activity, respectively | - | researchgate.net |

Suppression of Hyphal Formation

The ability of C. albicans to transition from a yeast-like (blastospore) form to a filamentous hyphal form is a critical virulence factor and is essential for biofilm development. nih.govplos.orgmdpi.com this compound effectively inhibits this morphological switch. nih.govresearchgate.net

Scanning electron microscopy analyses have revealed that treatment with 7-benzyloxyindole substantially suppresses hyphal growth. nih.govresearchgate.net At a concentration of 0.02 mM, the compound was observed to inhibit the formation of hyphal cells, leading to an accumulation of pseudohyphae and yeast forms. researchgate.net This inhibition of filamentation is the primary mechanism through which 7-benzyloxyindole prevents the formation of a mature biofilm structure. nih.gov

Transcriptomic Analysis of Gene Downregulation (e.g., ALS3, ECE1, HWP1, RBT1)

The inhibitory effect of this compound on hyphal and biofilm formation is rooted in its ability to alter gene expression in C. albicans. Transcriptomic analysis has shown that the compound downregulates the expression of several key genes that are crucial for adhesion, hyphal development, and biofilm integrity. nih.gov

Among the significantly downregulated genes are ALS3 (Agglutinin-Like Sequence 3), ECE1 (Extent of Cell Elongation 1), HWP1 (Hyphal Wall Protein 1), and RBT1 (Repressed by Tup1). nih.gov These genes play pivotal roles in the pathogenesis of C. albicans. plos.orgmdpi.com The suppression of these genes by 7-benzyloxyindole disrupts the molecular machinery required for the yeast-to-hypha transition and subsequent biofilm maturation. nih.gov

| Gene | Function in C. albicans Pathogenesis | Reference |

|---|---|---|

| ALS3 | Adhesion to host cells, biofilm formation | nih.govplos.org |

| ECE1 | Hyphal elongation, encodes the peptide toxin Candidalysin | nih.govplos.org |

| HWP1 | Hyphal wall protein, crucial for adhesion and biofilm formation | nih.govplos.org |

| RBT1 | Involved in hyphal formation | nih.gov |

Essential Role of Benzyloxy Group in Antibiofilm Efficacy Against Drug-Resistant Strains

The specific chemical structure of this compound is critical to its biological activity. Research comparing various indole derivatives has highlighted the importance of the benzyloxy group at the 7-position of the indole ring. researchgate.net This functional group has been found to be essential for the compound's potent antibiofilm activity, particularly against fluconazole-resistant strains of C. albicans. nih.govresearchgate.net The presence of the benzyloxy group appears to confer the specific ability to disrupt the key virulence processes of hyphal and biofilm formation, distinguishing its activity from other substituted indoles. researchgate.net

Antibacterial Activity (e.g., against Staphylococcus aureus)

Research into this compound has revealed significant antibacterial activity, particularly its ability to attenuate the virulence of Staphylococcus aureus without directly inhibiting its growth. researchgate.netnih.gov This antivirulence approach is a promising strategy that may not exert the same selective pressure as traditional antibiotics, potentially reducing the development of drug resistance. researchgate.netnih.gov

This compound has been shown to effectively reduce key virulence factors in S. aureus. One of the most notable effects is the inhibition of staphyloxanthin, the carotenoid pigment responsible for the characteristic golden color of S. aureus colonies. researchgate.netnih.gov Staphyloxanthin is a crucial virulence factor that protects the bacterium from reactive oxygen species (ROS) and the host's immune response. nih.gov Treatment with this compound leads to colorless bacterial cells, indicating a significant reduction in staphyloxanthin production. researchgate.net At concentrations as low as 0.1 mM, this compound has been observed to abolish the production of this pigment. researchgate.net

In addition to inhibiting pigment formation, this compound also demonstrates potent anti-hemolytic activity. researchgate.net S. aureus produces toxins like α-hemolysin, which can lyse red blood cells. researchgate.net Studies have shown that this compound significantly inhibits the hemolytic capability of S. aureus without affecting the bacterium's viability. researchgate.netnih.gov

| Virulence Factor | Effect of this compound | Observed Outcome | Source |

|---|---|---|---|

| Staphyloxanthin | Inhibition of production | Colorless S. aureus cell pellets | researchgate.netresearchgate.net |

| Hemolysins (e.g., α-hemolysin) | Inhibition of activity | Reduced hemolysis of human red blood cells | researchgate.netnih.gov |

By inhibiting the production of staphyloxanthin, an important antioxidant for the bacterium, this compound effectively weakens the defense mechanisms of S. aureus against oxidative stress. nih.govnih.gov This renders the pathogen more susceptible to reactive oxygen species (ROS), which are a key component of the host's innate immune defense. nih.gov Research has demonstrated that S. aureus treated with this compound is more easily killed by hydrogen peroxide (H₂O₂) and by human whole blood compared to untreated bacteria. researchgate.netnih.gov This increased vulnerability highlights the compound's ability to modulate and compromise the bacterium's protective systems. researchgate.net

The antivirulence efficacy of this compound has been confirmed in in vivo models. The nematode Caenorhabditis elegans is a widely used model host for studying S. aureus pathogenesis. researchgate.netnih.gov In studies using this model, the presence of this compound at a concentration of 0.1 mM significantly enhanced the ability of C. elegans to survive an otherwise lethal S. aureus infection. researchgate.net This demonstrates that this compound can effectively attenuate the virulence of S. aureus in a living organism, corroborating the in vitro findings on its effects on virulence factors. researchgate.netnih.govnih.gov

The mechanism behind the antivirulence activity of this compound involves the downregulation of specific genes. Transcriptional analyses using real-time qRT-PCR have shown that the compound represses the expression of several key virulence genes. researchgate.netnih.gov These include:

hla : The gene encoding α-hemolysin, which was repressed by approximately 20-fold. researchgate.net

seb : The gene for staphylococcal enterotoxin B, which was repressed by about 100-fold. researchgate.net

splA and sspA : Genes encoding serine proteases. researchgate.netnih.gov

Furthermore, this compound modulates the expression of important global regulatory genes that control the expression of numerous virulence factors. researchgate.net It has been shown to repress the quorum-sensing gene agrA while upregulating the accessory regulator gene sarA in a time-dependent manner. researchgate.net This modulation of the regulatory network is a key aspect of how this compound exerts its broad anti-virulence effects. researchgate.netresearchgate.net

| Gene | Function | Effect of this compound | Source |

|---|---|---|---|

| hla | α-hemolysin | Repressed (~20-fold) | researchgate.net |

| seb | Enterotoxin B | Repressed (~100-fold) | researchgate.net |

| splA | Serine protease | Repressed | researchgate.netnih.gov |

| sspA | Serine protease | Repressed | researchgate.netnih.gov |

| agrA | Quorum-sensing regulator | Repressed (temporally) | researchgate.net |

| sarA | Accessory regulator | Upregulated (temporally) | researchgate.net |

This compound exemplifies the potential of antivirulence compounds as a non-antibiotic strategy to combat bacterial infections. researchgate.net Unlike traditional antibiotics that aim to kill bacteria or inhibit their growth, antivirulence agents diminish the pathogen's ability to cause disease without affecting its viability. nih.gov This approach is thought to impose less selective pressure for the development of resistance. researchgate.netnih.gov By targeting virulence factors and their regulatory networks, compounds like this compound can disarm pathogens, making them more susceptible to the host immune system. researchgate.netfrontiersin.org This makes them promising candidates for development as adjunctive therapies to be used alongside conventional antibiotics. frontiersin.org

Anti-inflammatory and Antioxidant Activities

While much of the research on this compound has centered on its antibacterial properties, the broader class of indole derivatives is known to possess anti-inflammatory and antioxidant activities. nih.govfrontiersin.org The core indole structure is a key component in many compounds with pharmacological effects. chemrxiv.org